molecular formula C17H14FN3O3S B4939791 N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide

N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide

Cat. No.: B4939791
M. Wt: 359.4 g/mol
InChI Key: VHKIIDGJRMCVGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(2-fluorophenoxy)-3-pyridinyl]methyl}-3-pyridinesulfonamide, commonly known as compound 1, is a chemical compound that has gained significant interest in the scientific community due to its potential use as a therapeutic agent. Compound 1 is a sulfonamide-based inhibitor of the protein kinases, GSK-3α and GSK-3β, which play crucial roles in various cellular processes, including cell differentiation, apoptosis, and metabolism.

Mechanism of Action

Compound 1 inhibits the activity of GSK-3α and GSK-3β by binding to the ATP-binding site of the kinases, thereby preventing the phosphorylation of downstream substrates. Inhibition of GSK-3α and GSK-3β by compound 1 leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell differentiation and proliferation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects, including induction of apoptosis, inhibition of cell proliferation, reduction of amyloid-beta plaques in the brain, and improvement of insulin sensitivity. These effects are mediated through the inhibition of GSK-3α and GSK-3β, which play crucial roles in various cellular processes.

Advantages and Limitations for Lab Experiments

Compound 1 has several advantages for use in lab experiments, including its high purity and yield, specificity for GSK-3α and GSK-3β, and well-established synthesis method. However, compound 1 also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of compound 1, including its potential use in combination therapy with other therapeutic agents, its use as a diagnostic tool for cancer and Alzheimer's disease, and its optimization for improved solubility and reduced toxicity. Additionally, further studies are needed to elucidate the full range of physiological effects of compound 1 and its potential use in other diseases.

Synthesis Methods

The synthesis of compound 1 involves several steps, including the reaction of 2-fluorophenol with 3-pyridylmethylamine to form the intermediate, which is then reacted with 3-pyridinesulfonyl chloride to yield compound 1. The synthesis of compound 1 has been optimized to yield high purity and high yield, making it suitable for use in scientific research.

Scientific Research Applications

Compound 1 has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and diabetes. Several studies have shown that compound 1 inhibits the activity of GSK-3α and GSK-3β, which are overexpressed in many types of cancer and contribute to cancer cell proliferation and survival. Inhibition of GSK-3α and GSK-3β by compound 1 has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
In addition to cancer, compound 1 has also been studied for its potential use in Alzheimer's disease and diabetes. GSK-3β has been implicated in the pathogenesis of Alzheimer's disease, and inhibition of GSK-3β by compound 1 has been shown to reduce the accumulation of amyloid-beta plaques in the brain, which are a hallmark of Alzheimer's disease. In diabetes, GSK-3β has been shown to play a role in insulin resistance, and inhibition of GSK-3β by compound 1 has been shown to improve insulin sensitivity in diabetic animal models.

Properties

IUPAC Name

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c18-15-7-1-2-8-16(15)24-17-13(5-3-10-20-17)11-21-25(22,23)14-6-4-9-19-12-14/h1-10,12,21H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKIIDGJRMCVGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC=N2)CNS(=O)(=O)C3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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